

Spectroscopic Profile of (2-Hydroxypyridin-4-yl)boronic acid: A Technical Guide

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Compound of Interest

Compound Name: (2-Hydroxypyridin-4-yl)boronic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **(2-Hydroxypyridin-4-yl)boronic acid**, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of public experimental data for this specific molecule, this guide incorporates predicted data and data from analogous compounds to offer a robust analytical framework. It is important to note that **(2-Hydroxypyridin-4-yl)boronic acid** can exist in tautomeric equilibrium with (2-oxo-1H-pyridin-4-yl)boronic acid, which may influence spectroscopic characterization. The molecular formula for this compound is $C_5H_6BNO_3$, with a monoisotopic mass of 139.04407 Da.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of **(2-Hydroxypyridin-4-yl)boronic acid**. The analysis of 1H and ^{13}C NMR spectra provides detailed information about the molecular structure. A common challenge in the NMR analysis of boronic acids is their propensity to form cyclic anhydrides, known as boroxines. This can be mitigated by using coordinating deuterated solvents such as DMSO-d₆ or by converting the boronic acid to a boronate ester.^[2]

1H NMR Data (Predicted and Analogous Compounds)

Compound	Solvent	Chemical Shifts (δ , ppm)
(2-Hydroxypyridin-4-yl)boronic acid	-	No experimental data found.
2-Hydroxypyridine[3]	CDCl ₃	13.65 (s, 1H, OH), 7.49 (m, 1H, Ar-H), 7.42 (m, 1H, Ar-H), 6.60 (m, 1H, Ar-H), 6.30 (m, 1H, Ar-H)
2-Fluoropyridine-4-boronic acid[4]	-	Data available but specific shifts not detailed in the provided snippet.
(N-methyl)-4-pyridinium boronic acid[5]	D ₂ O	Spectra available, indicating aromatic protons are observable.

¹³C NMR Data (Analogous Compounds)

Compound	Solvent	Chemical Shifts (δ , ppm)
(2-Hydroxypyridin-4-yl)boronic acid	-	No experimental data found.
2-Hydroxypyridine[6]	DMSO-d ₆	Data available but specific shifts not detailed in the provided snippet.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in **(2-Hydroxypyridin-4-yl)boronic acid**. Key vibrational bands for boronic acids and the hydroxypyridine moiety are of particular interest.

Characteristic IR Absorption Bands for Related Structures

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H stretch (boronic acid)	3200-3600	Broad
N-H stretch (pyridone tautomer)	3000-3400	Broad
C=O stretch (pyridone tautomer)	1650-1690	Strong
C=C and C=N stretching (aromatic ring)	1400-1600	Multiple bands
B-O stretch	1310-1380	Strong
C-O stretch	1000-1250	Strong
B-C stretch	1000-1090	

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of **(2-Hydroxypyridin-4-yl)boronic acid**. Electrospray ionization (ESI) is a commonly used technique for this class of compounds.

Predicted Mass Spectrometry Data for **(2-Hydroxypyridin-4-yl)boronic acid**[\[1\]](#)

Adduct	m/z
[M+H] ⁺	140.05135
[M+Na] ⁺	162.03329
[M-H] ⁻	138.03679
[M+NH ₄] ⁺	157.07789
[M+K] ⁺	178.00723
[M+H-H ₂ O] ⁺	122.04133

Experimental Protocols

Detailed methodologies for the key experiments are outlined below to facilitate the replication and validation of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the boronic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.
- **Instrument Setup:** The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.
- **Data Acquisition:** Acquire the ¹H and ¹³C NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The spectra should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

- **Sample Preparation:** The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin disk.
- **Instrument Setup:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the empty sample compartment or the ATR crystal is recorded first. Then, the sample spectrum is recorded.
- **Data Processing:** The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

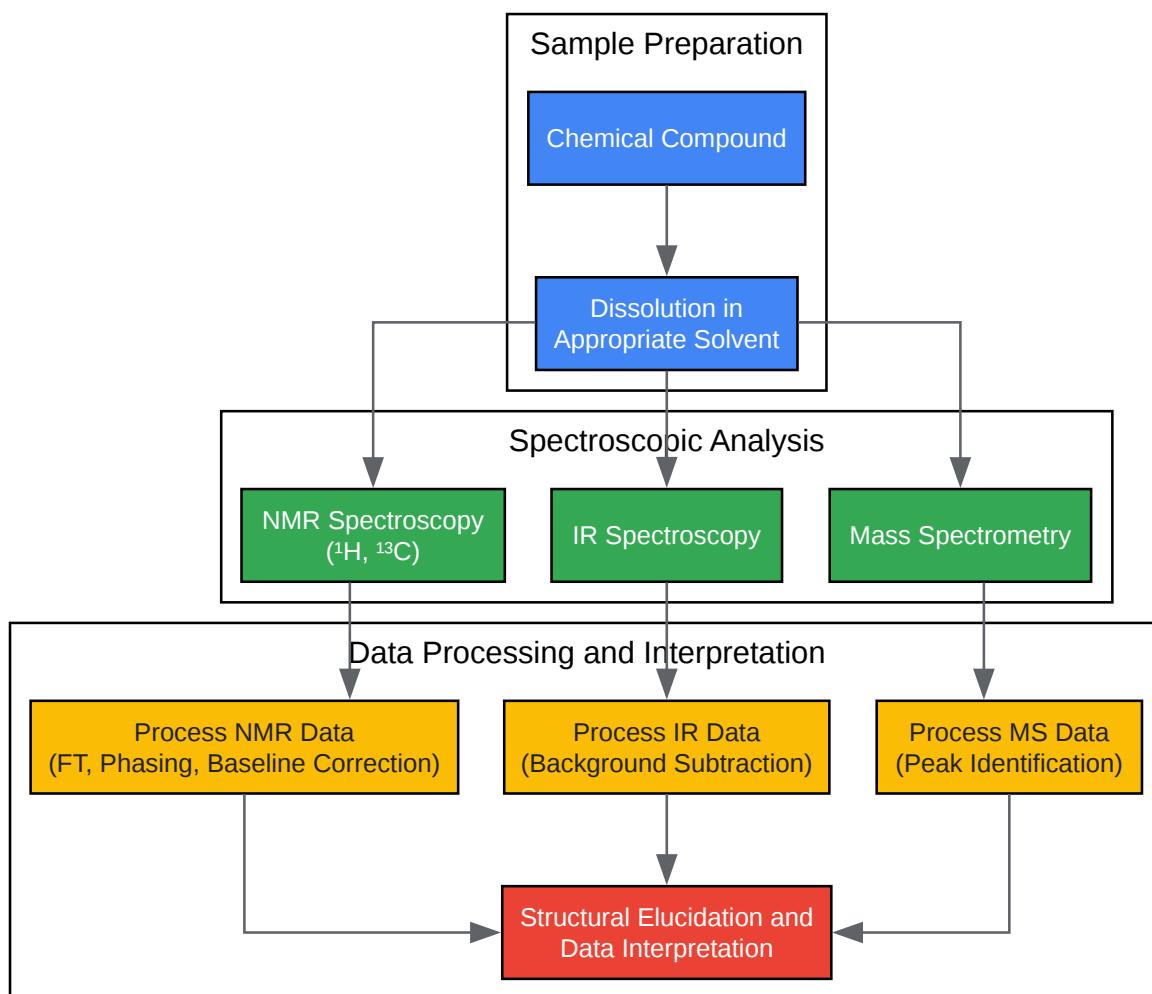
- **Sample Preparation:** Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

- **Instrumentation:** For liquid chromatography-mass spectrometry (LC-MS), an HPLC system is coupled to a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of compound, often used in positive ion mode.[2]
- **Data Acquisition:** The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured.
- **Data Analysis:** The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

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